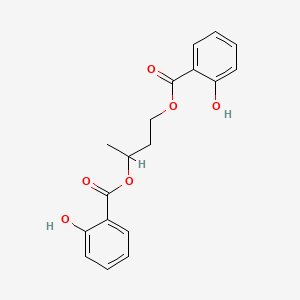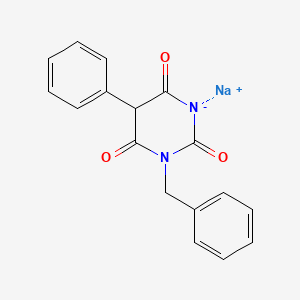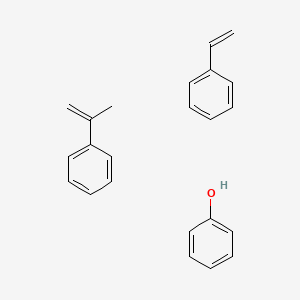
Phenol;prop-1-en-2-ylbenzene;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol;prop-1-en-2-ylbenzene;styrene is a compound that combines the structural elements of phenol, prop-1-en-2-ylbenzene, and styrene. Phenol is an aromatic compound with a hydroxyl group attached to a benzene ring, known for its antiseptic properties. Prop-1-en-2-ylbenzene, also known as allylbenzene, is an organic compound with a benzene ring substituted with an allyl group. Styrene is a derivative of benzene with a vinyl group attached, widely used in the production of polymers and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Benzene Sulphonic Acid: Sodium phenoxide is produced by fusing the sodium salt of benzene sulphonic acid with sodium hydroxide at 573 – 623 K.
From Diazonium Salts: Phenol can be prepared by warming benzene diazonium chloride solution with water or dilute acids, resulting in the evolution of nitrogen gas.
From Grignard Reagent: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
Industrial Production Methods
From Coal Tar: Phenol is extracted from the middle oil fraction of coal tar for commercial purposes.
Cumene Process: Benzene reacts with propylene to form cumene, which is then oxidized to cumene hydroperoxide and cleaved into phenol and acetone.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Phenols can be oxidized to quinones using reagents like potassium dichromate or ferric chloride.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium dichromate, ferric chloride.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Applications De Recherche Scientifique
Phenol;prop-1-en-2-ylbenzene;styrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antiseptic and therapeutic properties.
Industry: Utilized in the production of plastics, resins, and coatings.
Mécanisme D'action
The mechanism of action of phenol;prop-1-en-2-ylbenzene;styrene involves its interaction with molecular targets such as enzymes and receptors. Phenol exerts its effects by disrupting microbial cell membranes and denaturing proteins, leading to its antiseptic properties . The vinyl group in styrene allows it to polymerize, forming long chains that are essential in the production of plastics .
Comparaison Avec Des Composés Similaires
Phenol;prop-1-en-2-ylbenzene;styrene can be compared with other similar compounds such as:
Phenol: Known for its antiseptic properties and used in the production of resins and plastics.
Allylbenzene: Used in the synthesis of various organic compounds and as a flavoring agent.
Styrene: Widely used in the production of polystyrene and other polymers.
This compound is unique due to its combined structural elements, which provide a wide range of applications in different fields.
Propriétés
Numéro CAS |
77939-50-5 |
|---|---|
Formule moléculaire |
C23H24O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
phenol;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C6H6O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6/h3-7H,1H2,2H3;2-7H,1H2;1-5,7H |
Clé InChI |
JYYJCQAYWJLMJE-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
SMILES canonique |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


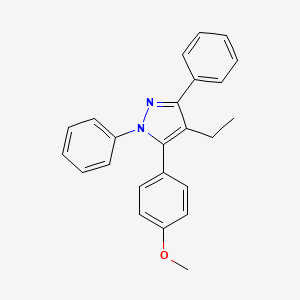

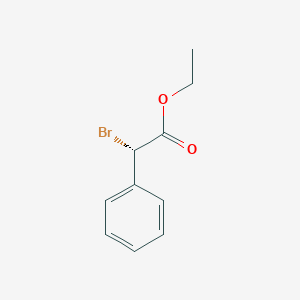
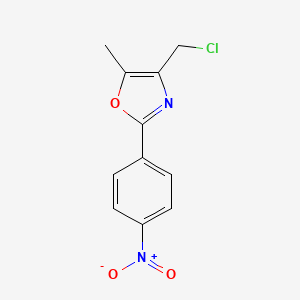

![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)




